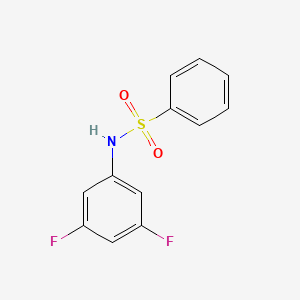

N-(3,5-difluorophenyl)benzenesulfonamide

Description

Overview of Benzenesulfonamides in Medicinal Chemistry

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom. This structural motif has proven to be a versatile pharmacophore, forming the basis for a wide array of therapeutic agents. researchgate.net The sulfonamide group is a key structural feature, capable of acting as a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets. researchgate.net Historically, the discovery of the antibacterial properties of sulfonamides in the 1930s marked a turning point in medicine, leading to the development of the first generation of sulfa drugs. mdpi.com

Since then, the applications of benzenesulfonamide (B165840) derivatives have expanded significantly, encompassing a broad spectrum of pharmacological activities. These include, but are not limited to, diuretics, hypoglycemic agents, and inhibitors of various enzymes such as carbonic anhydrases and kinases. uq.edu.au The adaptability of the benzenesulfonamide core allows for structural modifications that can fine-tune the compound's physicochemical properties and biological activity, making it a privileged scaffold in drug discovery. researchgate.netmdpi.com

Rationale for Research Focus on Fluorinated Benzenesulfonamide Analogues

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. nih.gov Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov The substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the drug's half-life. mdpi.com Furthermore, the presence of fluorine can alter the acidity of nearby functional groups and introduce favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. nih.gov

In the context of benzenesulfonamides, fluorination has been explored to improve potency and selectivity. For instance, fluorinated benzenesulfonamides have been investigated as potent inhibitors of carbonic anhydrase IX, an enzyme associated with cancer. nih.gov The strategic placement of fluorine atoms can lead to enhanced binding affinity and improved pharmacokinetic properties, making these analogues attractive candidates for further development. nih.gov

Historical Context of Benzenesulfonamide Derivatives in Drug Discovery

The journey of benzenesulfonamide derivatives in drug discovery began with the groundbreaking discovery of prontosil, a sulfonamide-containing dye, which was found to be a prodrug that metabolized into the active antibacterial agent sulfanilamide. mdpi.com This discovery ushered in the era of sulfa drugs and spurred extensive research into synthesizing and evaluating thousands of sulfonamide derivatives. mdpi.com

Over the decades, this research has led to the development of numerous clinically significant drugs. For example, the observation that some sulfonamides caused hypoglycemia as a side effect led to the development of sulfonylureas for the treatment of type 2 diabetes. mdpi.com Similarly, the diuretic properties of certain sulfonamides led to the discovery of thiazide diuretics. The versatility of the benzenesulfonamide scaffold is further exemplified by its presence in drugs targeting a diverse range of conditions, from viral infections to cancer. nih.govnih.gov

Significance of the N-(3,5-difluorophenyl) Moiety in Pharmacophore Design

The N-(3,5-difluorophenyl) moiety is a specific structural feature that imparts unique properties to a molecule. The presence of two fluorine atoms on the phenyl ring in a meta-arrangement significantly influences the electronic distribution and conformation of the molecule. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the sulfonamide N-H group, which can be critical for binding to target enzymes.

Detailed Research Findings

While specific research dedicated solely to N-(3,5-difluorophenyl)benzenesulfonamide is not extensively documented in publicly available literature, insights can be drawn from studies on closely related analogues.

A study on N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide revealed its activity as an aldose reductase inhibitor. researchgate.net This suggests that the N-(difluorophenyl)benzenesulfonamide scaffold has potential for targeting enzymes involved in diabetic complications. The introduction of a hydroxyl group in the 4-position, in addition to the difluoro substitution, was key to its activity.

Furthermore, the crystal structure of N-(3,5-dichlorophenyl)benzenesulfonamide has been determined, providing valuable structural information. sigmaaldrich.com In this analogue, the two benzene (B151609) rings are significantly twisted relative to each other. sigmaaldrich.com This conformational preference is likely influenced by the substitution pattern on the phenyl ring and has implications for how such molecules fit into the binding sites of target proteins. It is reasonable to infer that the difluoro analogue would adopt a similar, though not identical, conformation.

The synthesis of N-(aryl)benzenesulfonamides is typically achieved through the reaction of benzenesulfonyl chloride with the corresponding aniline (B41778). In the case of this compound, the reaction would involve 3,5-difluoroaniline (B1215098) and benzenesulfonyl chloride.

Interactive Data Table: Physicochemical Properties of this compound and its Precursors

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C12H9F2NO2S | 269.27 | Not available |

| 3,5-Difluoroaniline | C6H5F2N | 129.11 | 37-39 |

| Benzenesulfonyl chloride | C6H5ClO2S | 176.62 | 14.5 |

| 3,5-Difluorobenzenesulfonamide | C6H5F2NO2S | 193.17 | 157-161 |

Interactive Data Table: Biological Activity of Related Benzenesulfonamide Analogues

| Compound | Target | Activity | Reference |

| N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide | Aldose Reductase | Inhibitor | researchgate.net |

| N-(3,5-dichlorophenyl)benzenesulfonamide | Not specified | Crystal structure determined | sigmaaldrich.com |

| Fluorinated benzenesulfonamides | Carbonic Anhydrase IX | Inhibitors | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c13-9-6-10(14)8-11(7-9)15-18(16,17)12-4-2-1-3-5-12/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBSEXXITJYDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3,5 Difluorophenyl Benzenesulfonamide

Strategies for Synthesis of the Core N-(3,5-difluorophenyl)benzenesulfonamide Structure

The formation of the this compound scaffold is primarily achieved through the creation of a sulfonamide bond between a substituted aniline (B41778) and a benzenesulfonyl chloride. Variations in reaction conditions, catalysts, and energy sources have led to the development of several synthetic protocols.

Conventional Synthetic Routes

The most traditional and widely employed method for synthesizing this compound involves the reaction of 3,5-difluoroaniline (B1215098) with benzenesulfonyl chloride. This nucleophilic substitution reaction, often referred to as the Hinsberg reaction, is typically carried out in the presence of a base in an aprotic solvent.

The primary role of the base, commonly pyridine (B92270) or triethylamine, is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. The reaction proceeds by the nucleophilic attack of the nitrogen atom of 3,5-difluoroaniline on the electrophilic sulfur atom of benzenesulfonyl chloride. The presence of two fluorine atoms on the aniline ring withdraws electron density, making the amino group less nucleophilic compared to aniline itself, which can influence reaction rates and require optimized conditions for high yields. Dichloromethane or tetrahydrofuran (B95107) are common solvents for this transformation.

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. One significant approach involves performing the synthesis in an aqueous medium, eliminating the need for volatile organic solvents.

Research has demonstrated the successful synthesis of N-aryl benzenesulfonamides, including fluorinated derivatives, in water. These methods often utilize a base such as sodium bicarbonate. The reaction of various aniline derivatives with benzenesulfonyl chloride in water at room temperature has been shown to produce the desired sulfonamides in good to excellent yields. This approach not only reduces organic solvent waste but also simplifies the workup procedure, as the product often precipitates from the aqueous reaction mixture and can be isolated by simple filtration.

Microwave-Assisted and Catalytic Methods

To accelerate reaction times and improve efficiency, microwave-assisted organic synthesis (MAOS) has been applied to the formation of sulfonamides. Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. This enhancement is attributed to the efficient and rapid heating of the reaction mixture. Solvent-free microwave-assisted syntheses of sulfonamides have been reported, often using a solid support or a catalyst, which further enhances the green credentials of the process.

Catalytic methods have also been explored to facilitate the sulfonylation of anilines. While the direct reaction is often efficient, certain catalysts can promote the reaction under milder conditions or with higher selectivity. For instance, Lewis acids or other promoters can be used to activate the sulfonyl chloride, making it more susceptible to nucleophilic attack.

Synthesis of this compound Derivatives

The chemical versatility of the this compound structure allows for the synthesis of a wide array of derivatives. Modifications can be introduced at either the benzenesulfonamide (B165840) moiety or the difluorophenyl ring, enabling the fine-tuning of the molecule's physicochemical properties.

Functionalization at the Benzenesulfonamide Moiety

The benzenesulfonamide portion of the molecule is readily functionalized by employing substituted benzenesulfonyl chlorides in the initial synthesis step. By starting with a benzenesulfonyl chloride that already bears substituents on its phenyl ring, a diverse library of derivatives can be created.

For example, reacting 3,5-difluoroaniline with a range of para-substituted benzenesulfonyl chlorides (e.g., where the substituent is -CH₃, -OCH₃, -NO₂, -Cl) yields the corresponding N-(3,5-difluorophenyl)-4-substituted-benzenesulfonamide derivatives. These reactions typically follow the conventional synthetic protocols described earlier. The electronic nature of the substituent on the benzenesulfonyl chloride can influence the reactivity of the starting material and the properties of the final product.

Table 1: Examples of Derivatives Functionalized at the Benzenesulfonamide Moiety

| Substituent (at para-position) | Starting Material | Product Name |

| -H | Benzenesulfonyl chloride | This compound |

| -CH₃ | 4-Methylbenzenesulfonyl chloride | N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide |

| -OCH₃ | 4-Methoxybenzenesulfonyl chloride | N-(3,5-difluorophenyl)-4-methoxybenzenesulfonamide |

| -NO₂ | 4-Nitrobenzenesulfonyl chloride | N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide |

| -Cl | 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(3,5-difluorophenyl)benzenesulfonamide |

Substituent Effects on the N-(3,5-difluorophenyl) Ring

While the core structure specifies a 3,5-difluoro substitution pattern, the synthesis of analogues with different substitution patterns on the aniline-derived ring is a key strategy for structure-activity relationship studies. The electronic and steric effects of these substituents can significantly impact the molecule's conformation and biological activity.

The presence of the two fluorine atoms at the meta positions of the phenyl ring in this compound has a distinct electronic effect. Fluorine is a highly electronegative atom, and its presence leads to a significant withdrawal of electron density from the aromatic ring through the inductive effect. This deactivation can influence the reactivity of the ring towards further electrophilic substitution. It also impacts the acidity of the N-H proton of the sulfonamide group, making it more acidic compared to its non-fluorinated counterpart. This increased acidity can affect the molecule's binding interactions and solubility.

Hybrid Compound Design Incorporating this compound Scaffold

The versatility of the this compound scaffold allows for its integration into a wide range of molecular architectures through the formation of hybrid compounds. This approach involves covalently linking the core benzenesulfonamide structure with various other chemical entities, most notably heterocyclic rings, peptidomimetic motifs, and Schiff bases, to generate novel derivatives.

Benzenesulfonamide-Linked Heterocycles (e.g., Pyrazolines, Oxadiazoles, Quinoxalines, Thiadiazoles, Triazoles)

The fusion of the this compound moiety with different heterocyclic systems has been a fruitful strategy in medicinal chemistry. These hybrid molecules often exhibit unique properties arising from the combination of the individual components.

Pyrazolines: Pyrazoline-containing sulfonamides are typically synthesized through the condensation of chalcones with hydrazinyl-benzenesulfonamide derivatives. biosynth.comnih.gov The synthesis of 1,3,5-trisubstituted-2-pyrazoline derivatives, for instance, can be achieved by reacting appropriately substituted chalcones with 4-hydrazinobenzenesulfonamide hydrochloride. biosynth.comnih.gov A general synthetic approach involves a two-step process starting with a Claisen-Schmidt condensation to form the chalcone, followed by cyclization with a hydrazine (B178648) derivative. nih.gov The reaction of di/trifluoroacetohydrazonoyl bromides with trifluoromethyl-substituted alkenes via a [3+2] cycloaddition also provides a route to fluorinated pyrazolines. mdpi.com

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives linked to a benzenesulfonamide core can be achieved through multi-step procedures. One common method involves the conversion of a precursor like 4-sulfamoylbenzoic acid into its corresponding hydrazide. nih.gov This hydrazide is then reacted with various benzaldehydes to form N'- (arylmethylidene)hydrazinecarbonyl]benzenesulfonamide intermediates. nih.gov Subsequent cyclization, often by refluxing in acetic anhydride (B1165640) with a catalytic amount of pyridine, yields the desired N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids. nih.gov Microwave-assisted synthesis has also been reported as an efficient method for producing 1,3,4-oxadiazole derivatives. researchgate.net

Quinoxalines: Quinoxaline-sulfonamide derivatives can be prepared through several synthetic routes. A common method involves the sulfonation of a pre-formed quinoxaline (B1680401) ring system. For example, 2,3-diphenylquinoxaline (B159395) can be treated with an electrophilic agent like chlorosulfonic acid to produce the corresponding quinoxaline sulfonyl chloride, which is then reacted with various amines to yield the final sulfonamides. frontiersin.org Another approach involves the reaction of o-phenylenediamine (B120857) with α-dicarbonyl compounds, a classic method for quinoxaline formation, which can be followed by sulfonation. frontiersin.org More contemporary methods utilize catalyst-free conditions or green chemistry protocols, such as the reaction of o-phenylenediamine with 2-bromoacetophenones in ethanol (B145695). bldpharm.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazole-benzenesulfonamide hybrids can be accomplished through various synthetic pathways. A general method involves the reaction of thiosemicarbazide (B42300) with a carboxylic acid derivative in the presence of a dehydrating agent like concentrated sulfuric acid to form a 2-amino-1,3,4-thiadiazole (B1665364) intermediate. This intermediate can then be reacted with a benzenesulfonyl chloride to yield the final product. Another approach involves the reaction of an acid chloride with thiosemicarbazide to form a precursor that is subsequently cyclized. Intramolecular cyclization of mono- and bis-hydrazonoyl halides with methyl hydrogen phenyl carbonimidodithioate or methyl-2-arylidene hydrazinecarbodithioate also provides a route to thiadiazole derivatives.

Triazoles: The construction of triazole-linked benzenesulfonamide derivatives often utilizes click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The synthesis typically involves the preparation of an azide-functionalized benzenesulfonamide and a terminal alkyne, which are then coupled using a copper catalyst. Alternatively, 1,2,4-triazole (B32235) derivatives can be synthesized. For example, 5-(2-(4-substitutedphenyl)-1H-benzimidazol-6-yl)-4-ethyl-1,2,4-triazole-3-thiol derivatives can be prepared and subsequently reacted with other molecules.

Table 1: Synthesis of Benzenesulfonamide-Linked Heterocycles

| Heterocycle | General Synthetic Approach | Key Reagents/Intermediates | Reference(s) |

|---|---|---|---|

| Pyrazoline | Condensation of chalcones with hydrazinyl-benzenesulfonamide. | Chalcones, 4-hydrazinobenzenesulfonamide hydrochloride | biosynth.com, nih.gov |

| Oxadiazole | Multi-step synthesis involving hydrazide formation and cyclization. | 4-Sulfamoylbenzoic acid, hydrazine hydrate, substituted benzaldehydes, acetic anhydride | nih.gov |

| Quinoxaline | Sulfonation of a pre-formed quinoxaline ring or cyclocondensation followed by sulfonation. | o-Phenylenediamine, α-dicarbonyl compounds, chlorosulfonic acid | frontiersin.org, bldpharm.com |

| Thiadiazole | Reaction of thiosemicarbazide with a carboxylic acid derivative followed by reaction with benzenesulfonyl chloride. | Thiosemicarbazide, carboxylic acids, benzenesulfonyl chloride | , |

| Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | Azide-functionalized benzenesulfonamide, terminal alkynes, copper(I) catalyst |

Peptidomimetic Conjugates

Peptidomimetic conjugates of this compound are designed to mimic the structure and function of natural peptides. The synthesis of these conjugates typically involves the coupling of the benzenesulfonamide moiety with amino acids or peptide fragments.

A common strategy is the formation of an amide bond between the sulfonamide nitrogen or a functionalized benzenesulfonamide and the amino or carboxyl group of an amino acid. For instance, a benzenesulfonamide precursor with a carboxylic acid group can be activated and then reacted with the amino group of an amino acid or peptide. Convergent synthetic strategies are often employed, where the peptide and the sulfonamide components are synthesized separately and then coupled in a final step.

The coupling reaction can be facilitated by standard peptide coupling reagents. Nucleophilic substitution reactions are also utilized, where a reactive group on a triazine-benzenesulfonamide precursor is displaced by an amino acid. The choice of solvent and base, such as a water-based environment with sodium carbonate, can be optimized depending on the specific amino acid being conjugated.

Table 2: General Approaches for Peptidomimetic Conjugate Synthesis

| Conjugation Strategy | Key Features | Potential Reagents | Reference(s) |

|---|---|---|---|

| Amide Bond Formation | Coupling of a carboxylic acid-functionalized benzenesulfonamide with an amino acid/peptide. | Peptide coupling reagents (e.g., HATU, HOBt/DIC) | |

| Nucleophilic Substitution | Displacement of a leaving group on a reactive benzenesulfonamide precursor by an amino acid. | Triazinyl-benzenesulfonamide precursors, amino acids, DIPEA/DMF or Na2CO3/water | |

| Convergent Synthesis | Separate synthesis of peptide and sulfonamide fragments followed by a final coupling step. | Various coupling chemistries depending on the functional groups present. |

Schiff Base Derivatives

Schiff base derivatives of this compound are typically synthesized through the condensation reaction between an amino-functionalized benzenesulfonamide and a suitable aldehyde or ketone. nih.gov

The general procedure involves reacting N-(3-aminophenyl)benzenesulfonamide or a similar amino-substituted precursor with a carbonyl compound in a suitable solvent, often with a few drops of an acid catalyst like glacial acetic acid. The reaction mixture is typically refluxed for several hours, and the resulting Schiff base precipitates upon cooling and can be purified by recrystallization. Microwave-assisted synthesis has also been employed as a green and efficient method for preparing Schiff bases. nih.gov

The formation of the characteristic azomethine (-C=N-) group is confirmed by spectroscopic methods such as FT-IR and NMR. A variety of aldehydes and ketones can be used in this reaction, allowing for the synthesis of a diverse library of Schiff base derivatives.

Table 3: Synthesis of Schiff Base Derivatives

| Starting Materials | Reaction Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Amino-functionalized benzenesulfonamide, aldehyde/ketone | Reflux in ethanol with catalytic glacial acetic acid | Formation of an azomethine (-C=N-) bond | , |

| 4,4'-Sulfonyldianiline, carbonyl compounds | Microwave irradiation with a catalyst | Green and efficient synthesis | nih.gov |

Reaction Mechanisms and Optimization of Synthetic Pathways

The synthesis of this compound derivatives involves a variety of reaction mechanisms, and the optimization of these pathways is crucial for achieving high yields and purity.

The formation of the initial this compound itself typically proceeds via a nucleophilic substitution reaction between 3,5-difluoroaniline and benzenesulfonyl chloride.

For the synthesis of benzenesulfonamide-linked heterocycles , the mechanisms are diverse. The formation of pyrazolines from chalcones and hydrazinyl-benzenesulfonamide involves a Michael addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration. nih.gov The synthesis of 1,3,4-oxadiazoles from N'- (arylmethylidene)hydrazinecarbonyl]benzenesulfonamides in acetic anhydride likely proceeds through a cyclodehydration mechanism. nih.govQuinoxaline synthesis via the reaction of o-phenylenediamines and α-dicarbonyl compounds is a well-established condensation reaction. frontiersin.org The formation of thiadiazoles from thiosemicarbazide and carboxylic acids involves a cyclization-dehydration sequence. Triazole synthesis via CuAAC follows a well-understood cycloaddition mechanism involving a copper-acetylide intermediate.

The synthesis of peptidomimetic conjugates relies heavily on standard amide bond formation mechanisms, which can be catalyzed by various coupling reagents that activate the carboxylic acid group. Optimization of these reactions involves screening different coupling reagents, solvents, and bases to minimize side reactions such as racemization. For nucleophilic substitution reactions on triazine scaffolds, optimization involves controlling the stoichiometry of the reactants and the reaction conditions (e.g., solvent, base, temperature) to favor mono- or di-substitution as desired.

The formation of Schiff bases is a reversible condensation reaction. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Optimization typically involves the use of a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.

Optimization of these synthetic pathways often involves a systematic investigation of reaction parameters such as temperature, reaction time, solvent, catalyst, and the nature of the reactants and reagents. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many of these syntheses. nih.govresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. nih.govresearchgate.net Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govpsu.edu

In the context of benzenesulfonamide (B165840) derivatives, fluorination has been shown to be advantageous for biological activity.

Enhanced Potency: Studies on related benzenesulfonamide derivatives have demonstrated that the addition of fluorine or chlorine substituents can increase inhibitory potency by three to five times compared to the non-halogenated parent compound. nih.gov

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by enzymes like the cytochrome P450 family. psu.edu This can lead to improved bioavailability and a longer duration of action. The introduction of fluorine can block metabolic pathways, a strategy that has been effectively used in various drug classes. psu.edu

Binding Interactions: Fluorine atoms can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. researchgate.net They can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can stabilize the drug-receptor complex and enhance binding efficacy. nih.gov

The 3,5-difluoro substitution pattern on the N-phenyl ring of the titular compound is significant. This specific arrangement influences the electronic distribution across the ring and can affect the pKa of the sulfonamide nitrogen, which is crucial for its interaction with biological targets. While direct studies on the 3,5-difluoro pattern are specific to each biological target, the general principles of fluorination suggest it is a key feature for modulating the compound's pharmacological profile. researchgate.net

Beyond fluorination, the nature and position of other substituents on both the N-phenyl ring and the benzenesulfonamide ring are critical for activity. SAR studies have shown that even minor changes can lead to significant shifts in biological effects.

Benzenesulfonamide Ring (A-Ring): In a series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids, which are inhibitors of the Keap1-Nrf2 protein-protein interaction, substituents on the core benzene (B151609) ring were found to generally improve potency into the submicromolar range. nih.gov For instance, introducing a 2-(4-fluorobenzyloxy) group resulted in the most potent inhibitor in the series. nih.gov

N-Phenyl Ring (B-Ring): The electronic properties of substituents on the N-phenyl ring play a crucial role. In studies of thieno[2,3-b]pyridine (B153569) derivatives, the electronic properties (electron-withdrawing or electron-donating) of substituents on the phenylacetamide ring were found to affect the ring's electron density and its interactions with key residues of the target protein, which appeared fundamental to inhibitory activity. mdpi.com In another study on anti-influenza agents, substitutions with methyl, methoxyl, or trifluoromethyl (CF3) groups on the benzenesulfonamide ring generally led to reduced antiviral activities. nih.gov Research on anticancer 4-phenyl-1-benzenesulfonylimidazolidinones showed that increasing the volume of the substituent at the 4-position enhanced activity. nih.gov

The following table summarizes the effects of various substituents on the activity of benzenesulfonamide derivatives based on findings from different studies.

| Scaffold/Series | Substituent | Position | Effect on Activity | Reference |

| Benzenesulfonamide derivatives | F or Cl | Aniline (B41778) ring | 3–5 fold increase in potency | nih.gov |

| Benzenesulfonamide derivatives | Methyl, Methoxy, CF3 | Benzenesulfonamide ring | Reduced antiviral activity | nih.gov |

| 4-Phenyl-1-benzenesulfonylimidazolidinones | Increased steric volume | 4-position of phenyl ring | Enhanced cytotoxicity | nih.gov |

| 1,4-Bis(arylsulfonamido)benzene derivatives | 2-(4-fluorobenzyloxy) | Benzene core | Most potent inhibition | nih.gov |

| Thieno[2,3-b]pyridine derivatives | Electron-withdrawing/donating groups | Phenylacetamide ring | Modulated inhibitory activity | mdpi.com |

Studies have shown that intermolecular hydrogen bonding patterns in aromatic sulfonamides can be classified into four main types: dimeric, zigzag, helical, and straight patterns, all of which maintain a synclinal conformation of the sulfonamide group. mdpi.com This preferred conformation places the two phenyl rings in a specific spatial arrangement that is likely crucial for fitting into the binding pocket of a target protein.

The presence of substituents can significantly impact this conformation. For example, in one study, the introduction of a substituent on a phenylacetamide ring caused it to rotate and orient "out of the plane," which could be due to steric hindrance. mdpi.com This conformational change can either enhance or diminish biological activity by altering the molecule's fit with its target. Fluorination can also induce specific conformational changes that may block metabolic pathways or reinforce drug-receptor interactions. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of new, unsynthesized molecules and for understanding the physicochemical properties that drive activity.

Predictive QSAR models are often developed using statistical methods like multiple linear regression (MLR). These models establish a correlation between calculated molecular descriptors (representing physicochemical properties) and the observed biological activity. nih.gov

For instance, a multiple linear regression model was developed to predict the n-octanol/water partition coefficient (log P), a critical parameter for drug absorption and distribution, for a series of 22 N-sulfonamides. nih.gov The model used a training set of 82 molecules with similar functional groups to establish the correlation. nih.gov Such models can predict the properties of new sulfonamide derivatives, including their potential biological potency, before they are synthesized, saving time and resources. QSAR studies on related structures like phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides have also been conducted to understand their antiproliferative activity. researchgate.net

Chemometric techniques are essential tools in QSAR studies for analyzing complex datasets and building predictive models.

Multiple Linear Regression (MLR): MLR is a statistical technique that uses several independent variables (molecular descriptors) to predict the outcome of a dependent variable (biological activity). investopedia.com The goal is to create a linear equation that models the relationship between the descriptors and the activity. nih.govinvestopedia.com This method has been widely used to build predictive models for the physicochemical properties and biological activities of various compounds, including sulfonamides. nih.govmdpi.com The general form of an MLR equation is Y = β0 + β1x1 + β2x2 + ... + βpxp + ε, where Y is the dependent variable, x represents the independent variables (descriptors), and β represents the regression coefficients. colorado.edu

Hierarchical Cluster Analysis (HCA): HCA is a data mining method used to group objects (in this case, chemical compounds) with similar features into clusters. amegroups.org In drug discovery, HCA can be used to classify a diverse library of compounds into more homogenous groups based on their structural or physicochemical properties. amegroups.orgnih.gov This helps in identifying representative compounds from each cluster for biological testing and in understanding the diversity of a chemical series. The results are often visualized using dendrograms or heat maps, which show the hierarchy of clusters and the similarity between compounds. nih.gov For example, in clinical research, HCA has been used to classify patients with heterogeneous diseases into more uniform subgroups based on laboratory findings, a principle that is directly applicable to classifying chemical compounds. nih.gov

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. In the context of N-(3,5-difluorophenyl)benzenesulfonamide and related kinase inhibitors, bioisosteric replacement of the sulfonamide group has been explored to enhance potency, selectivity, and pharmacokinetic profiles. The sulfonamide moiety is a common functional group in kinase inhibitors, valued for its ability to act as a hydrogen bond donor and acceptor. However, it can also be associated with off-target effects and suboptimal drug-like properties.

Several bioisosteres for the sulfonamide group have been considered in the design of kinase inhibitors. The primary goal of these replacements is to mimic the key hydrogen bonding interactions of the sulfonamide while altering other properties such as pKa, lipophilicity, and metabolic stability.

Common Bioisosteric Replacements for the Sulfonamide Group:

Reverse Sulfonamides: In this strategy, the connectivity of the sulfonamide is inverted (R-SO₂-NH-R' to R-NH-SO₂-R'). This can lead to altered bond angles and electronic properties, potentially improving binding affinity or selectivity for the target kinase.

Amides and Reverse Amides: Amides (R-CO-NH-R') are classic bioisosteres for sulfonamides. They can form similar hydrogen bonds but have different electronic and conformational properties. Reverse amides (R-NH-CO-R') offer another vector for interaction within the binding pocket and can lead to improved cellular permeability.

Sulfoximines: Sulfoximines are closely related to sulfonamides but with an additional substituent on the nitrogen atom of the SO(N)R group. This can provide an additional vector for substitution and fine-tuning of steric and electronic properties.

N-acylsulfonamides and N-cyanamides: These groups can also mimic the hydrogen bonding capabilities of the sulfonamide group. N-acylsulfonamides, in particular, can introduce an additional carbonyl group for potential interactions.

The rationale for employing these bioisosteric replacements in inhibitors based on the this compound scaffold is to optimize interactions with the B-Raf kinase active site. For instance, replacing the sulfonamide with a bioisostere that has a different pKa can alter the ionization state of the molecule at physiological pH, which can impact cell permeability and target engagement. Furthermore, some bioisosteres may be less susceptible to metabolic enzymes, leading to an improved pharmacokinetic profile.

The choice of a specific bioisostere is guided by structural knowledge of the target protein. In the case of B-Raf, the sulfonamide group of inhibitors like this compound typically interacts with the hinge region of the kinase. A successful bioisosteric replacement must maintain this critical interaction while potentially forming new, favorable contacts in other parts of the binding site.

Mechanistic Investigations of Biological Activities in Vitro and Cellular Studies

Enzyme Inhibition Profiles

The primary mechanism of action investigated for N-(3,5-difluorophenyl)benzenesulfonamide and related compounds is enzyme inhibition. The specific structural features of this benzenesulfonamide (B165840) derivative, particularly the difluorophenyl moiety, play a crucial role in its binding affinity and selectivity towards different enzymes.

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govnih.govmdpi.com The sulfonamide group is essential for this activity, as it coordinates to the zinc ion in the active site of the enzyme.

Inhibition of hCA I and II by Structurally Related Benzenesulfonamide Derivatives

| Compound Class | hCA I Inhibition (KI) | hCA II Inhibition (KI) |

|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 nM mdpi.com | 5.3–384.3 nM mdpi.com |

| Hydrazonobenzenesulfonamides | 18.5-45.5 nM mdpi.com | 1.75–6.65 nM mdpi.com |

The transmembrane isoforms hCA IX and XII are overexpressed in many types of solid tumors and are considered important targets for anticancer therapies. nih.govmdpi.comnih.gov Designing inhibitors that are selective for these tumor-associated isoforms over the cytosolic ones is a major goal. Several studies have shown that benzenesulfonamide derivatives can achieve low nanomolar to subnanomolar inhibition of hCA IX and XII. nih.govnih.gov For example, certain isatin-bearing sulfonamides displayed KIs in the range of 6.2–64.8 nM against hCA IX and 7.1–55.6 nM against hCA XII. nih.gov The selectivity for these isoforms is often attributed to specific interactions between the inhibitor's tail and amino acid residues unique to the active site cavity of hCA IX and XII. chemrxiv.org

Inhibition of hCA IX and XII by Structurally Related Benzenesulfonamide Derivatives

| Compound Class | hCA IX Inhibition (KI) | hCA XII Inhibition (KI) |

|---|---|---|

| Isatin-bearing sulfonamides | 6.2–64.8 nM nih.gov | 7.1–55.6 nM nih.gov |

| Benzenesulfonamides with nitrophthalimide moieties | Micromolar range drugbank.com | 90-3,746 nM drugbank.com |

The structural basis for the selective inhibition of CA isoforms by sulfonamides has been extensively studied through X-ray crystallography. nih.govnih.govchemrxiv.org The high degree of structural similarity among the active sites of different hCA isoforms makes achieving selectivity challenging. However, subtle differences in the amino acid residues lining the active site cavity can be exploited. For instance, the entrance of the active site in hCA IX and XII is wider and has a different amino acid composition compared to hCA I and II, allowing for the accommodation of bulkier sulfonamide derivatives. chemrxiv.org The design of inhibitors with specific tail moieties that can form additional interactions with these unique residues is a key strategy for enhancing isoform selectivity. mdpi.com

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. nih.govmdpi.com The inhibition of aldose reductase is a therapeutic strategy to prevent or treat these complications. A study on N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide, a close analog of the title compound, and its derivatives demonstrated their potential as aldose reductase inhibitors. nih.govresearchgate.net These compounds were found to have a higher in vitro inhibitory activity against aldose reductase than the corresponding N-benzenesulfonylglycine derivatives. nih.gov This suggests that the difluorophenyl benzenesulfonamide scaffold is a promising chemotype for the development of aldose reductase inhibitors. nih.govfigshare.com

In Vitro Aldose Reductase Inhibitory Activity of a Related Compound

| Compound | Inhibitory Activity |

|---|

The arachidonic acid cascade is a major pathway for the production of pro-inflammatory mediators, including leukotrienes and prostaglandins. nih.govnih.gov The enzymes 5-lipoxygenase (5-LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) are key players in this pathway and are attractive targets for anti-inflammatory drugs. e-century.usnih.govmdpi.com

Currently, there is no specific research available that details the inhibitory activity of this compound on 5-lipoxygenase or microsomal prostaglandin E2 synthase-1. While some sulfonamide-containing compounds have been investigated as inhibitors of these enzymes, a direct link to the this compound structure has not been established in the reviewed literature. Therefore, its profile as an inhibitor of these enzymes in the arachidonic acid cascade remains to be elucidated.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing dementia and other conditions linked to diminished cholinergic neurotransmission. nih.gov While AChE is the main enzyme responsible for hydrolyzing acetylcholine (B1216132) in the brain, BChE levels have been observed to increase in patients with Alzheimer's disease, making it an important therapeutic target. mdpi.comnih.gov

Research into analogues of this compound has explored their potential as cholinesterase inhibitors. Specifically, a study focused on salicylanilide (B1680751) analogues, such as N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, was designed to improve upon existing dual AChE/BuChE inhibitors. nih.gov The derivatives synthesized in this study demonstrated moderate inhibitory activity against both AChE and BChE. nih.gov The in vitro evaluation, conducted using the spectrophotometric Ellman's method, yielded IC₅₀ values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BChE. nih.gov

These findings indicate that the core structure, closely related to this compound, can be chemically modified to modulate selectivity for either AChE or BChE, with some derivatives showing a balanced inhibition of both enzymes. nih.gov The most effective analogues in this series were identified as N-alkyl (C2-C6) carbamates and isomers where the position of the phenolic hydroxyl group was altered. nih.gov Notably, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide emerged as the most potent inhibitor of both cholinesterases in the series. nih.gov

Table 1: Cholinesterase Inhibition by Analogues

| Compound Analogue Type | Target Enzyme | IC₅₀ Range (µM) |

|---|---|---|

| Salicylanilide Derivatives | Acetylcholinesterase (AChE) | 18.2 - 196.6 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. rndsystems.comnih.govmedchemexpress.com Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. nih.govbpsbioscience.com The receptor is a transmembrane tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade promoting endothelial cell proliferation and migration. medchemexpress.com

The benzenesulfonamide scaffold is a known feature in a variety of kinase inhibitors. tuni.fi Studies on molecular hybrids incorporating benzenesulfonamide have demonstrated significant VEGFR-2 inhibitory activity. For instance, a series of compounds combining quinazoline (B50416) and benzenesulfonamide moieties were investigated for their potential to inhibit VEGFR-2. nih.gov Within this series, the presence of a fluoro substitution on the phenyl ring was found to be a key determinant for potent activity. nih.gov Compounds featuring a 3-fluoro or 4-fluoro-phenyl group exhibited notable anticancer and anti-VEGFR-2 activity, with IC₅₀ values in the sub-micromolar range, comparable to the reference drug sorafenib. nih.gov While direct inhibitory data for this compound on VEGFR-2 is not specified, the efficacy of structurally related compounds suggests that the difluorophenylbenzenesulfonamide moiety is a promising pharmacophore for the design of novel VEGFR-2 inhibitors.

Raf Kinase Inhibition (e.g., B-RafV600E)

The Raf family of serine/threonine kinases, particularly B-Raf, are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation and survival. nih.gov The V600E mutation in the B-Raf kinase leads to its constitutive activation and is found in a high percentage of certain cancers, most notably melanoma. nih.gov This makes B-RafV600E a prime target for cancer therapy. nih.gov

A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, close structural analogues of this compound, have been identified as potent and selective inhibitors of Raf kinases. nih.govnih.gov These compounds were rationally designed to preserve the sulfonamide moiety, which is crucial for forming key hydrogen bond interactions with the kinase enzyme. nih.gov In vitro kinase assays revealed that these derivatives potently inhibit the B-RafV600E mutant with low nanomolar IC₅₀ values. nih.govnih.gov Furthermore, they exhibited high selectivity for B-RafV600E over a wide panel of other kinases. nih.gov One of the lead compounds from this series demonstrated significant tumor regression in a xenograft mouse model of human colorectal cancer carrying the B-RafV600E mutation, highlighting the therapeutic potential of this chemical scaffold. nih.gov

Table 2: B-RafV600E Inhibition by N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Derivatives

| Compound ID | B-RafV600E IC₅₀ (nM) | Cellular Proliferation (Colo205) IC₅₀ (nM) |

|---|---|---|

| 3a | 2 | 16 |

| 3j | 3 | 24 |

| 3s | 1 | 9 |

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Folate Biosynthesis Pathway

The folate biosynthesis pathway is essential for the survival of many microorganisms, as they must synthesize folates de novo. nih.gov A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyldihydropterin pyrophosphate. nih.govnih.govtouro.edu This pathway is absent in humans, who obtain folate through their diet, making DHPS an attractive target for antimicrobial drugs. nih.gov

The benzenesulfonamide moiety of this compound is a structural analogue of pABA. nih.gov Sulfonamide-based drugs function by competitively inhibiting DHPS, thereby blocking the synthesis of dihydropteroate and subsequent folate derivatives necessary for DNA synthesis and cellular function. nih.govnih.gov This mechanism of action is well-established for the sulfonamide class of antibiotics. nih.gov Research has shown that sulfonamides can act as alternative substrates for DHPS, leading to the formation of a non-functional product that acts as a dead-end inhibitor of the pathway. nih.gov The development of dual-target inhibitors that also act on dihydrofolate reductase (DHFR), another enzyme in the folate pathway, is an area of active research. nih.gov

DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov As this enzyme is vital for bacterial survival and is structurally distinct from its human counterparts, it represents an important target for the development of antibacterial agents. nih.gov

The potential for sulfonamide-containing compounds to act as DNA gyrase inhibitors has been explored. Studies on a class of compounds known as N-benzyl-3-sulfonamidopyrrolidines (gyramides) identified them as novel inhibitors of bacterial DNA gyrase. nih.govnih.gov These compounds were shown to induce cell filamentation in bacteria, a phenotype often associated with DNA synthesis inhibitors. nih.gov In vitro supercoiling assays confirmed that these gyramides directly inhibit the enzymatic activity of E. coli DNA gyrase with IC₅₀ values in the low micromolar range. nih.gov The resistance-determining region for these inhibitors was located in a novel site on the GyrA subunit, adjacent to the DNA cleavage gate, suggesting a new avenue for antibiotic design. nih.gov While direct evidence for this compound is lacking, the activity of other sulfonamide-based compounds suggests that DNA gyrase inhibition is a plausible mechanism contributing to its potential antimicrobial effects.

Table 3: DNA Gyrase Inhibition by Gyramide Analogues

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Gyramide A | E. coli DNA Gyrase | 0.7 - 3.3 |

| Gyramide B | E. coli DNA Gyrase | 0.7 - 3.3 |

Antimicrobial and Antibiofilm Mechanisms

The benzenesulfonamide core is a well-established pharmacophore in antimicrobial drug discovery. nih.govresearchgate.net Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govfrontiersin.org For instance, a study of new benzenesulfonamide derivatives bearing a carboxamide functionality reported minimum inhibitory concentrations (MICs) against E. coli, S. aureus, P. aeruginosa, and C. albicans in the range of 6.28 to 8.90 mg/mL. nih.govfrontiersin.org Another study on novel benzenesulfonamide-bearing imidazole (B134444) derivatives showed activity against Mycobacterium abscessus complex strains with MICs as low as 64 µg/mL. nih.gov

In addition to direct antimicrobial action, which is often linked to the inhibition of essential metabolic pathways like folate synthesis (see Section 4.1.7), there is growing interest in the antibiofilm properties of these compounds. Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, rendering them notoriously resistant to conventional antibiotics. nih.gov Strategies to combat biofilms include inhibiting their formation or eradicating existing biofilms. mdpi.comnih.gov

Research on quinoline (B57606) derivatives with a sulfonamide moiety has demonstrated significant antibiofilm activity. researchgate.net One such compound was able to prevent biofilm formation by pathogenic microbes isolated from urinary tract infections, with inhibition percentages reaching up to 94.60% for E. coli and 91.74% for P. aeruginosa. researchgate.net The mechanism for this antibiofilm activity was linked to damage of the bacterial cell membrane, as evidenced by a protein leakage assay. researchgate.net Similarly, tetrazine derivatives have shown the ability to prevent biofilm formation in multiple bacterial species with inhibition percentages greater than 50%. nih.gov These findings suggest that the this compound scaffold has potential not only as a direct antimicrobial agent but also as an agent capable of disrupting microbial biofilms.

Table 4: Antimicrobial Activity (MIC) of Benzenesulfonamide Derivatives

| Compound Series | Microorganism | MIC Range |

|---|---|---|

| Carboxamide Derivatives | E. coli | 6.72 mg/mL |

| Carboxamide Derivatives | S. aureus | 6.63 mg/mL |

| Carboxamide Derivatives | P. aeruginosa | 6.67 mg/mL |

| Carboxamide Derivatives | C. albicans | 6.63 mg/mL |

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Benzenesulfonamide derivatives have demonstrated notable antibacterial properties against a spectrum of bacteria. Studies on related structures show that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain N-(thiazol-2-yl)benzenesulfonamides exhibit potent activity against Staphylococcus aureus (Gram-positive) and Achromobacter xylosoxidans (Gram-negative), with some derivatives showing a low minimum inhibitory concentration (MIC) of 3.9 μg/mL. nih.gov The antibacterial action of these compounds is often linked to the inhibition of essential metabolic pathways in bacteria. nih.gov

The general class of sulfonamides has a long history as antimicrobial agents, initially functioning by mimicking p-aminobenzoic acid to inhibit dihydropteroate synthase (DHPS) in the folate pathway. nih.gov However, many newer benzenesulfonamide derivatives that lack the crucial p-aminobenzene moiety exhibit antibacterial activity through different mechanisms, suggesting they target alternative cellular processes. researchgate.net Research on N-benzenesulfonyl derivatives has shown bactericidal activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The efficacy of these compounds is often enhanced by specific chemical substitutions on the benzene (B151609) rings, with electron-withdrawing groups being particularly important for potent activity. researchgate.net

Interactive Table: Antibacterial Activity of Benzenesulfonamide Derivatives

| Compound/Derivative Class | Bacterial Strain | Type | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| N-3,5-bis(trifluoromethyl)phenyl-3,5-dichlorobenzenesulfonanilide | MRSA | Gram-positive | 0.5 | nih.gov |

| N-3,5-bis(trifluoromethyl)phenyl-3,5-dichlorobenzenesulfonanilide | VRE | Gram-positive | 1.0 | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | Gram-positive | 3.9 | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | Gram-negative | 3.9 | nih.gov |

| 4-NH2BS-THQ | S. aureus | Gram-positive | 100 | nih.gov |

| 4-NH2BS-THQ | E. coli | Gram-negative | 100 | nih.gov |

| 4-NH2BS-THQ | P. aeruginosa | Gram-negative | 100 | nih.gov |

| N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide | MRSA USA300 | Gram-positive | 5.6 | researchgate.net |

Biofilm Inhibition Mechanisms

Bacterial biofilms, complex communities of bacteria encased in a self-produced polysaccharide matrix, are notoriously resistant to conventional antibiotics. researchgate.net The development of agents that can inhibit biofilm formation or disperse existing biofilms is a critical strategy to combat persistent infections. frontiersin.org While specific studies on this compound are not detailed in the provided context, the general class of fluorinated polymers has been investigated for anti-biofilm effects. nih.gov

The mechanisms of biofilm inhibition by various chemical agents often involve interference with key stages of biofilm development. These stages include initial attachment, colonization, proliferation, and maturation, which are regulated by systems like quorum sensing (QS). frontiersin.org QS inhibitors can disrupt bacterial communication, making them more vulnerable to antibiotics and host immune responses. frontiersin.org Other strategies involve inhibiting the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix or targeting extracellular DNA (eDNA), which is crucial for biofilm architecture. nih.gov For example, some phytochemicals inhibit biofilm formation by reducing bacterial aggregation and adhesion through modulation of cell surface hydrophobicity. nih.gov

Antifungal Activity

In addition to antibacterial properties, some benzenesulfonamide derivatives have been evaluated for their antifungal activity. researchgate.net Studies have shown that certain synthesized compounds in this class exhibit activity against fungal pathogens. For instance, derivatives have been tested against Candida albicans and Aspergillus niger, which are common causes of fungal infections in humans. frontiersin.org One study found that specific benzenesulfonamide derivatives were the most active agents against C. albicans and A. niger, with one compound showing antioxidant activity comparable to Vitamin C. frontiersin.org This suggests that the benzenesulfonamide scaffold can be modified to target a broad range of microbial pathogens.

Anticancer and Antiproliferative Mechanisms

Cell Line Specific Cytotoxicity and Antiproliferative Effects

Benzenesulfonamide derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various human cancer cell lines. immunopathol.comresearchgate.net Their mechanism often involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov

Derivatives have shown efficacy against a wide array of cancer cell lines, including:

Lung Cancer: Compounds have demonstrated a dose-dependent reduction in cell proliferation in A549 lung cancer cells after 72 hours of incubation. immunopathol.comresearchgate.net

Glioblastoma and Pancreatic Cancer: Certain benzenesulfonamides displayed promising antiproliferative effects against glioblastoma and pancreatic cancer cells, particularly under acidic conditions, and have been shown to enhance ferroptosis. nih.gov Virtual screening identified a lead compound, N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide, that inhibited the growth of the MiaPaCa-2 pancreatic cancer cell line with a GI50 of 2.97 μM. nih.gov

Breast Cancer: Significant cytotoxic activity has been observed against breast cancer cell lines such as MCF-7 and the triple-negative MDA-MB-231. researchgate.netmdpi.com One derivative, compound 12d, showed potent activity against the MDA-MB-468 breast cancer line with an IC50 of 3.99 µM under hypoxic conditions. nih.gov

Other Cancers: Activity has also been noted against colon (HCT-116), cervical (HeLa), ovarian (A2780), prostate (Du145), and skin (A431) cancer cell lines. nih.govresearchgate.net

Interactive Table: Cytotoxicity of Benzenesulfonamide Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|

| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (Lead 1) | MiaPaCa-2 | Pancreatic | 2.97 | nih.gov |

| Compound 37 | HeLa | Cervical | 34 | researchgate.net |

| Compound 37 | HCT-116 | Colon | 36 | researchgate.net |

| AL106 | U87 | Glioblastoma | 58.6 | mdpi.com |

| Compound 12d | MDA-MB-468 (hypoxic) | Breast | 3.99 | nih.gov |

| Compound 12i | MDA-MB-468 (hypoxic) | Breast | 1.48 | nih.gov |

| Compound 12d | CCRF-CM (hypoxic) | Leukemia | 4.51 | nih.gov |

Induction of Apoptosis (e.g., Caspase Activation, PARP Cleavage, Bax/Bcl-2 Modulation)

The antiproliferative activity of benzenesulfonamides is closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This process is mediated by a complex cascade of molecular events.

Induction of Apoptosis: Treatment with these compounds leads to characteristic apoptotic changes, such as nuclear condensation and fragmentation. nih.gov Studies using N-substituted benzamides have shown that they can induce rapid apoptosis, often preceded by a cell cycle block in the G2/M phase. nih.govresearchgate.net

Caspase Activation: A key feature of apoptosis is the activation of a family of cysteine proteases called caspases. Benzenesulfonamide derivatives have been shown to trigger the caspase cascade. nih.gov This involves the activation of initiator caspases like caspase-9, which is associated with the mitochondrial (intrinsic) pathway, and executioner caspases like caspase-3 and -7. nih.govnih.gov The activation is confirmed by the proteolytic cleavage of their pro-forms (procaspases) into active enzymes. nih.gov Furthermore, some derivatives induce apoptosis by increasing the levels of cleaved caspase-3 and caspase-9. nih.gov

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis and is observed in cells treated with these compounds. nih.gov

Bax/Bcl-2 Modulation: The mitochondrial pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov Anti-apoptotic proteins prevent the release of cytochrome c from mitochondria, a critical step for caspase-9 activation. nih.govnih.gov Benzenesulfonamide derivatives have been shown to disrupt this balance. They can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax. nih.gov This shift increases the Bax/Bcl-2 ratio, promoting mitochondrial membrane permeabilization, cytochrome c release, and subsequent apoptosis. nih.govresearchgate.net Overexpression of Bcl-2 has been shown to inhibit the apoptosis induced by these compounds, confirming the importance of this regulatory checkpoint. nih.govresearchgate.net

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

Derivatives of the sulfonamide class have been identified as potent modulators of the cell cycle, a critical process in cell proliferation. Certain sulfonamide structures, particularly those analogous to this compound, have demonstrated the ability to induce cell cycle arrest, specifically in the G2/M phase. nih.govmdpi.com This phase is a crucial checkpoint before a cell divides (mitosis). By halting the cycle at this stage, these compounds can prevent the proliferation of rapidly dividing cells, such as those found in tumors. nih.gov

For instance, studies on N-heteroaryl-2-(4-methoxy-N-(3-(trifluoromethyl)phenyl)phenylsulfonamido)acetamide, a structurally related compound, showed that it leads to an accumulation of cells in the G2/M phase. nih.gov This effect is a hallmark of agents that interfere with the mitotic spindle, a cellular machine essential for cell division. nih.gov The induction of G2/M arrest is a key mechanism contributing to the antiproliferative effects observed for this class of molecules. mdpi.commdpi.com

Table 1: Effects of Sulfonamide Derivatives on Cell Cycle

| Compound Class | Observed Effect | Target Cell Lines | Reference(s) |

| Quinazoline Sulfonates | Strong cell cycle arrest in G2/M phase | K562, U-251 | nih.gov |

| Carbazole Sulfonamides | G2/M phase arrest and apoptosis | Esophageal squamous cell carcinoma | nih.gov |

| Sulfanilamide-1,2,3-triazole hybrids | G2/M phase cell cycle blockade | SGC-7901 | mdpi.com |

| 2-N-aryl-substituted benzenesulfonamidoacetamides | Cell-cycle arrest at the G2/M phase | HeLa | nih.gov |

Inhibition of Tubulin Polymerization

The mechanism underlying G2/M phase arrest by many sulfonamide-based compounds is the inhibition of tubulin polymerization. mdpi.comnih.gov Tubulin is a protein that assembles into long chains called microtubules, which form the mitotic spindle required for chromosome segregation during mitosis. nih.gov By preventing tubulin from polymerizing, these inhibitors disrupt the formation and dynamics of the mitotic spindle, leading to mitotic arrest and, ultimately, programmed cell death (apoptosis) in cancer cells. nih.govresearchgate.net

Molecular docking studies on various sulfonamide hybrids suggest that they can bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.com This interaction physically obstructs the assembly of tubulin monomers into microtubules. mdpi.com The ability of benzenesulfonamide derivatives to act as tubulin polymerization inhibitors places them in a well-established class of antimitotic agents used in cancer research and therapy. nih.gov

Specific Target Pathway Modulation (e.g., EGFR, HER-2)

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. mdpi.commdpi.com These receptors play a significant role in cell growth, proliferation, and differentiation, and their overactivity is a hallmark of many cancers. mdpi.comnih.gov Targeted therapies, such as tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, are designed to block the signaling pathways initiated by these receptors. mdpi.com While the broader class of sulfonamides has been explored for various anticancer activities, specific data detailing the direct modulation of EGFR or HER-2 pathways by this compound is not extensively covered in the available research. The transactivation of these receptors can be complex, involving mediators like c-Src and metalloproteinases, which can be influenced by various signaling molecules. researchgate.net

Antioxidant Mechanisms

Antioxidant compounds protect cells from damage caused by reactive oxygen species (ROS) through various mechanisms. mdpi.com The primary mechanisms are hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it. frontiersin.org In the SET mechanism, the antioxidant donates an electron to the radical. frontiersin.org The efficacy of a compound as an antioxidant is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical-scavenging assays. nih.gov While the antioxidant properties of many phenolic and polyphenolic compounds are well-documented, specific studies detailing the antioxidant mechanisms of this compound are not prominently featured in current literature. nih.govmdpi.com

Antimalarial Mechanisms (e.g., P. falciparum DHPS)

Benzenesulfonamide derivatives have long been a cornerstone in the development of antimalarial agents. Their mechanism of action targets the folate biosynthesis pathway in the malaria parasite, Plasmodium falciparum, which is essential for its survival and replication. nih.govnih.gov Specifically, these compounds act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govresearchgate.net

DHPS catalyzes the conversion of para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate (DHPP) into 7,8-dihydropteroate. nih.gov Sulfonamides, including derivatives of this compound, mimic the structure of the natural substrate pABA. researchgate.net They bind to the active site of DHPS, preventing the synthesis of dihydropteroate and thereby blocking the entire folate pathway. nih.gov This deprives the parasite of essential folate cofactors needed for DNA synthesis. nih.gov The development of resistance to sulfonamide drugs is often linked to specific point mutations in the dhps gene, which alter the enzyme's active site and reduce drug binding affinity. nih.govresearchgate.net

Table 2: Key Enzymes and Resistance Markers in P. falciparum Folate Pathway

| Enzyme | Gene | Function | Common Resistance Mutations | Reference(s) |

| Dihydropteroate Synthase | dhps | Catalyzes synthesis of 7,8-dihydropteroate | A437G, K540E, A581G | nih.govresearchgate.net |

| Dihydrofolate Reductase | dhfr | Catalyzes reduction of dihydrofolate to tetrahydrofolate | N51I, C59R, S108N | nih.gov |

HIV-1 Capsid Modulation

A novel and promising therapeutic strategy against the Human Immunodeficiency Virus-1 (HIV-1) involves targeting the viral capsid (CA). mdpi.com The HIV-1 capsid is a protein shell that encloses the viral genome and plays critical roles in both the early and late stages of the viral life cycle. nih.govresearchgate.net Phenylalanine derivatives containing a benzenesulfonamide moiety have been designed as potent HIV-1 capsid modulators. researchgate.net

These compounds bind to a highly conserved hydrophobic pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent capsid protein monomers within the capsid lattice. nih.govnih.gov The 3,5-difluorophenyl group of these inhibitors has been shown to embed deeply into this pocket. nih.gov This binding event can either hyper-stabilize or destabilize the capsid, interfering with the precise timing of capsid disassembly (uncoating) required for successful infection. nih.govresearchgate.net Furthermore, during the late stage of replication, the presence of these modulators can disrupt the proper assembly of new capsids, resulting in the production of malformed, non-infectious viral particles. nih.gov

Table 3: Interacting Residues in the HIV-1 Capsid Binding Pocket

| Residue | Domain | Interaction Type | Reference(s) |

| Leu56 | NTD | Hydrophobic | nih.gov |

| Val59 | NTD | Hydrophobic | nih.gov |

| Met66 | NTD | Hydrophobic | nih.gov |

| Leu69 | NTD | Hydrophobic | nih.gov |

| Lys70 | NTD | Hydrophobic, Cation-π | nih.gov |

| Ile73 | NTD | Hydrophobic | nih.gov |

| Asn74 | NTD | Hydrogen Bond | nih.gov |

Voltage-gated Sodium Channel (e.g., NaV1.6) Modulation

Voltage-gated sodium channels (Nav) are fundamental to the generation and propagation of electrical signals in excitable cells like neurons. nih.gov The NaV1.6 isoform, encoded by the SCN8A gene, is highly expressed in the central nervous system and plays a critical role in neuronal excitability. nih.govepfl.ch Dysfunction of NaV1.6 is implicated in several neurological disorders, including severe epileptic encephalopathies. epfl.chelifesciences.org Consequently, this channel has emerged as an important therapeutic target for the development of novel anticonvulsant drugs. elifesciences.org While extensive research is focused on creating selective inhibitors of NaV1.6, there is no direct evidence in the reviewed literature to suggest that this compound specifically modulates this channel. elifesciences.org

Diuretic Mechanisms

There is currently no available scientific literature detailing the in vitro or cellular mechanistic investigations into the diuretic activities of the compound this compound.

Computational and Molecular Modeling Studies

Molecular Docking Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Prediction of Ligand-Target Binding Modes and Interactions

No specific studies detailing the prediction of ligand-target binding modes and interactions for N-(3,5-difluorophenyl)benzenesulfonamide have been identified.

Elucidation of Key Residues in Active Sites

Information regarding the key amino acid residues in the active sites of specific protein targets that interact with this compound is not available in the reviewed literature.

Binding Energy Calculations

There are no publicly available data on the binding energy calculations, such as the free energy of binding (ΔG), for the interaction of this compound with any biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the conformational changes and stability of ligand-protein complexes over time.

Conformational Dynamics of Ligand-Target Complexes

No research detailing the conformational dynamics of complexes formed between this compound and any protein target could be located.

Stability and Flexibility of Binding Interactions

There is no available information from molecular dynamics simulations regarding the stability and flexibility of the binding interactions of this compound with specific biological targets.

In Silico Pharmacokinetic Predictions

Computational tools are indispensable in the early phases of drug development for predicting the pharmacokinetic profile of a compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in silico methods provide a rapid and cost-effective means to assess the potential of a molecule to become a viable drug candidate.

Drug-Likeness Assessment

The "drug-likeness" of a molecule is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. This assessment is often guided by a set of rules derived from the analysis of successful oral drugs. For this compound, several key parameters are considered:

Lipinski's Rule of Five: This rule is a cornerstone of drug-likeness assessment and predicts that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, the molecular weight is greater than 500 daltons, and the calculated octanol-water partition coefficient (LogP) is greater than 5. Studies on benzenesulfonamide (B165840) analogs suggest that these compounds generally exhibit favorable Lipinski profiles. researchgate.netnih.gov

Ghose's Filter: This filter defines a qualifying range for physicochemical properties such as molecular weight (160-480), molar refractivity (40-130), LogP (-0.4 to 5.6), and the total number of atoms (20-70).

Veber's Rule: This rule relates to molecular flexibility and oral bioavailability, stating that compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) equal to or less than 140 Ų are more likely to have good oral bioavailability.

Egan's Rule: This rule provides a statistical model for predicting human intestinal absorption, with LogP and PSA being the key descriptors.

Below is an interactive data table summarizing the key parameters for drug-likeness assessment.

| Rule | Parameter | Favorable Range |

| Lipinski's Rule of Five | Molecular Weight (MW) | ≤ 500 g/mol |

| LogP (Octanol/Water Partition Coefficient) | ≤ 5 | |

| Hydrogen Bond Donors (HBD) | ≤ 5 | |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | |

| Ghose's Filter | Molecular Weight (MW) | 160 - 480 g/mol |

| Molar Refractivity | 40 - 130 | |

| LogP | -0.4 - 5.6 | |

| Number of Atoms | 20 - 70 | |

| Veber's Rule | Number of Rotatable Bonds (nRotb) | ≤ 10 |

| Polar Surface Area (PSA) | ≤ 140 Ų | |

| Egan's Rule | LogP | (Varies) |

| Polar Surface Area (PSA) | (Varies) |

Absorption and Distribution Properties

The ability of a drug to be absorbed into the bloodstream and distribute to its target site is critical for its efficacy. In silico models can predict several key parameters related to these processes:

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model to predict human intestinal permeability. Computational models can estimate the permeability of a compound across this cell monolayer.

Human Intestinal Absorption (HIA): This parameter predicts the percentage of a drug that will be absorbed from the human intestine. Online prediction tools are often used to estimate this property for novel compounds. nih.gov

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood plasma can significantly affect its distribution and availability to interact with its target.

For various sulfonamide derivatives, in silico ADMET predictions have been reported to show acceptable properties for human oral absorption. researchgate.net

The following table outlines the key predicted absorption and distribution properties.

| Property | Description | Predicted Value (for illustrative purposes) |

| Caco-2 Permeability | Predicts intestinal drug absorption. | High |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | > 90% |

| Plasma Protein Binding (PPB) | Extent of binding to plasma proteins. | High |

Prediction of Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of a vast majority of drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions. In silico models are employed to predict the potential of a compound to inhibit specific CYP isoforms. The most common isoforms involved in drug metabolism are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Computational tools can predict whether a compound is likely to be an inhibitor or a non-inhibitor of these key enzymes. nih.gov While specific predictions for this compound are not detailed in the available literature, the sulfonamide functional group is known to be a structural alert for potential interactions with certain CYP isoforms.

Electronic Structure Calculations (e.g., DFT, HOMO/LUMO Analysis)